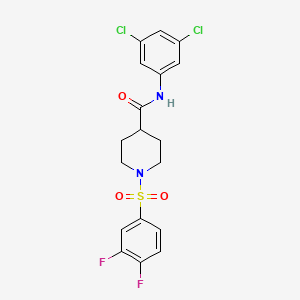
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
作用机制
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells in response to various stimuli. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP levels. By blocking the activity of the adenosine A1 receptor, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide prevents the inhibitory effects of adenosine on adenylate cyclase and increases intracellular cyclic AMP levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide depend on the specific physiological process being studied. In general, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is used to study the effects of adenosine A1 receptor blockade on cardiovascular function, neurotransmission, and inflammation. For example, studies have shown that N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on the sympathetic nervous system. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can also increase the release of neurotransmitters such as dopamine and acetylcholine by blocking the inhibitory effects of adenosine on neurotransmitter release. Finally, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can reduce inflammation by blocking the inhibitory effects of adenosine on immune cell function.
实验室实验的优点和局限性
The main advantage of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes. However, a limitation of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is that it is not a perfect antagonist and can have off-target effects on other adenosine receptors or other receptors altogether. Additionally, the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can be influenced by factors such as dose, route of administration, and the specific experimental conditions.
未来方向
There are several future directions for research on N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. One direction is to study the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide on other physiological processes beyond cardiovascular function, neurotransmission, and inflammation. For example, studies could investigate the role of adenosine A1 receptor in pain perception, memory, and learning. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor that can be used in clinical settings. Finally, studies could investigate the effects of adenosine A1 receptor blockade in different disease models, such as cancer, diabetes, and neurodegenerative diseases.
合成方法
The synthesis of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide involves several steps, starting with the reaction of 3,5-dichlorophenylacetonitrile with 3,4-difluorobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to obtain the corresponding amine, which is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
科学研究应用
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is extensively used in scientific research to study the role of adenosine A1 receptor in various physiological and pathological conditions. Adenosine receptors are involved in the regulation of many physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N2O3S/c19-12-7-13(20)9-14(8-12)23-18(25)11-3-5-24(6-4-11)28(26,27)15-1-2-16(21)17(22)10-15/h1-2,7-11H,3-6H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRIHVACOHXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

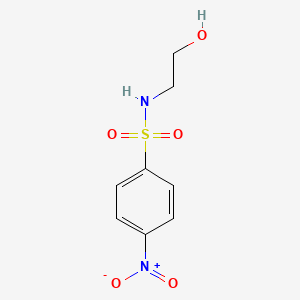
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
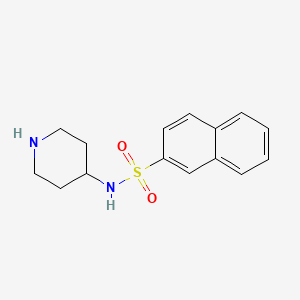
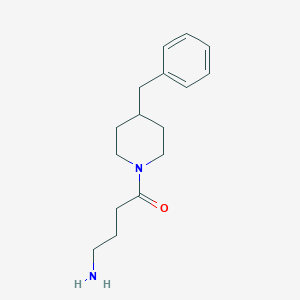
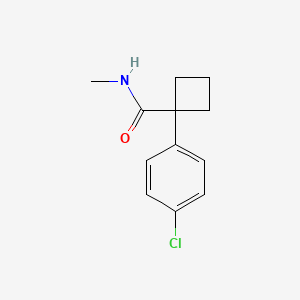

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)

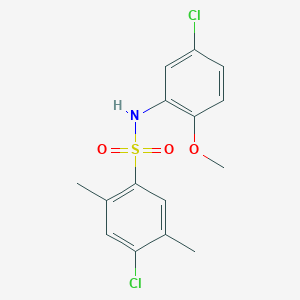
![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)
![2-chloro-N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-7-yl)-acetamide](/img/structure/B7518825.png)
